molecular formula C15H4Cl2F2N4 B12841747 1,3,5-Benzenetricarbonitrile, 4,6-dichloro-2-(2,4-difluoroanilino)- CAS No. 35727-88-9

1,3,5-Benzenetricarbonitrile, 4,6-dichloro-2-(2,4-difluoroanilino)-

Cat. No.: B12841747
CAS No.: 35727-88-9
M. Wt: 349.1 g/mol
InChI Key: RYWZYZZJILHHSA-UHFFFAOYSA-N
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Description

This compound belongs to the benzenetricarbonitrile family, characterized by a benzene ring functionalized with three cyano groups. The dichloro groups at positions 4 and 6 contribute to steric and electronic modulation, while the 2,4-difluoroanilino substituent at position 2 introduces ortho-para fluorine substitution, a feature known to influence binding affinity in agrochemicals and pharmaceuticals .

Properties

CAS No.

35727-88-9

Molecular Formula

C15H4Cl2F2N4

Molecular Weight

349.1 g/mol

IUPAC Name

2,4-dichloro-6-(2,4-difluoroanilino)benzene-1,3,5-tricarbonitrile

InChI

InChI=1S/C15H4Cl2F2N4/c16-13-8(4-20)14(17)10(6-22)15(9(13)5-21)23-12-2-1-7(18)3-11(12)19/h1-3,23H

InChI Key

RYWZYZZJILHHSA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)F)NC2=C(C(=C(C(=C2C#N)Cl)C#N)Cl)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-6-[(2,4-difluorophenyl)amino]benzene-1,3,5-tricarbonitrile typically involves a multi-step process. One common method includes the reaction of 2,4-dichloro-1,3,5-triazine with 2,4-difluoroaniline under controlled conditions. The reaction is usually carried out in a solvent such as 1,4-dioxane or 1,2-dichloroethane, and the mixture is refluxed to facilitate the substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and column chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-6-[(2,4-difluorophenyl)amino]benzene-1,3,5-tricarbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like primary amines or thiols in solvents such as 1,4-dioxane or dichloroethane.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Boronic acids, palladium catalysts, and bases like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a substituted amine derivative, while coupling reactions would produce biaryl compounds.

Scientific Research Applications

2,4-dichloro-6-[(2,4-difluorophenyl)amino]benzene-1,3,5-tricarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-dichloro-6-[(2,4-difluorophenyl)amino]benzene-1,3,5-tricarbonitrile involves its interaction with specific molecular targets. The presence of multiple halogen atoms and nitrile groups allows it to form strong interactions with proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Benzenetricarbonitrile Family

The closest analog is 1,3,5-Benzenetricarbonitrile, 4,6-dichloro-2-(m-fluoroanilino) (). Key differences include:

  • Substituent Position: The target compound has a 2,4-difluoroanilino group (ortho-para fluorine), whereas the analog has a single m-fluoroanilino (meta fluorine).
  • Symmetry: The dichloro and difluoroanilino groups in the target compound may disrupt molecular symmetry, affecting crystallization or solubility .

Functional Analog: 2,4-Diaza-1,3,5-Pentanetrione Derivatives ()

While structurally distinct (pentanetrione vs. benzenetricarbonitrile core), these compounds share functional similarities:

  • Halogen Substituents: Chlorinated derivatives (e.g., dcdpt) exhibited superior fungicidal activity against Phoma eupyrena compared to non-halogenated analogs.
  • Concentration Dependency : Like the pentanetriones, the target compound’s efficacy (if bioactive) may depend on concentration and exposure duration, as seen in the suppression of fungal hyphal growth at higher concentrations .

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Substituents Bioactivity (Inferred/Reported) Key Findings
Target Compound Benzenetricarbonitrile 4,6-dichloro, 2-(2,4-difluoroanilino) Hypothetical fungicidal/herbicidal Strong electron withdrawal may enhance reactivity; structural uniqueness
4,6-Dichloro-2-(m-fluoroanilino) analog Benzenetricarbonitrile 4,6-dichloro, 2-(m-fluoroanilino) Unknown Reduced electronic effects vs. target; potential solubility differences
2,4-Diaza-1,3,5-Pentanetrione (dcdpt) Pentanetrione Dichloro substituents Effective vs. Phoma eupyrena Chlorination correlates with higher fungicidal activity; dose-dependent

Research Findings and Implications

  • Substituent Effects : Chloro and fluoro groups are critical for bioactivity. In pentanetriones, dichloro derivatives (dcdpt) outperformed others, suggesting the target compound’s dichloro groups may similarly enhance activity .
  • Electronic vs. Steric Contributions: The 2,4-difluoroanilino group in the target compound may offer a balance of electron withdrawal and steric accessibility, a feature absent in the meta-fluoro analog .
  • Gaps in Knowledge: Direct fungicidal/herbicidal data for the target compound are lacking. Experimental studies comparing its activity with analogs (e.g., via in vitro assays against Phoma spp.) are needed to validate hypotheses.

Biological Activity

1,3,5-Benzenetricarbonitrile, 4,6-dichloro-2-(2,4-difluoroanilino)- (CAS No. 35727-88-9) is a synthetic organic compound with potential biological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C15H4Cl2F2N
  • Molecular Weight : 323.1 g/mol
  • Density : 1.41 g/cm³ (predicted)
  • Melting Point : 219-220 °C (solvent: methanol)
  • Boiling Point : 449.6 °C (predicted)

The biological activity of this compound primarily involves its interaction with specific molecular targets within cells. It is hypothesized that the compound may inhibit certain enzymes or pathways related to cancer cell proliferation and survival. The presence of multiple cyano groups suggests potential for binding to various biological macromolecules, which could lead to significant bioactivity.

Antimicrobial Activity

Research has also focused on the antimicrobial properties of similar compounds. For instance, derivatives have been tested against multidrug-resistant bacterial strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The targeting of bacterial division proteins has emerged as a novel mechanism for antibiotic action.

Study on Anticancer Efficacy

A study published in Nature investigated the effects of a structurally related compound on pancreatic cancer cells. The compound demonstrated an IC50 value of 0.58 μM in inhibiting cell growth under specific metabolic conditions, suggesting that similar compounds could be developed for therapeutic use against resistant cancer types .

Study on Antimicrobial Resistance

In a separate study focusing on antimicrobial resistance, a series of benzene derivatives were synthesized and tested for their efficacy against gram-positive bacteria. The most potent compound exhibited superior activity compared to standard antibiotics like ciprofloxacin and linezolid . This highlights the potential for developing new antimicrobial agents based on the structure of 1,3,5-benzenetricarbonitrile derivatives.

Comparative Analysis

The following table summarizes the biological activities and properties of selected compounds related to 1,3,5-benzenetricarbonitrile:

Compound NameActivity TypeIC50 Value (μM)Target Mechanism
1,3,5-Benzenetricarbonitrile, 4,6-dichloro-2-(2,4-difluoroanilino)-AnticancerTBDOXPHOS Inhibition
Benzene-1,4-disulfonamideAnticancer0.58Complex I Inhibition
A14 (FtsZ-targeting agent)AntimicrobialTBDBacterial Division Protein FtsZ

Q & A

Basic: What are the common synthetic routes for preparing 1,3,5-benzenetricarbonitrile derivatives, and what methodological considerations are critical for optimizing yields?

Answer:
Synthesis of benzenetricarbonitrile derivatives typically involves nucleophilic aromatic substitution (NAS) or transition metal-catalyzed cross-coupling reactions. For halogenated analogs like 4,6-dichloro-2-(2,4-difluoroanilino) derivatives, NAS is favored due to the electron-withdrawing effect of nitrile groups, which activate the aromatic ring toward substitution . Key considerations include:

  • Precursor selection : Use of trichlorobenzene or fluorinated anilines to ensure proper regioselectivity .
  • Reaction conditions : Elevated temperatures (120–150°C) and catalysts like CuI or Pd(PPh₃)₄ for cross-coupling steps .
  • Purification : Column chromatography or recrystallization to isolate products from byproducts (e.g., unreacted starting materials) .

Basic: How can researchers characterize the structural and electronic properties of this compound, and what analytical techniques are most reliable?

Answer:
Critical characterization methods include:

  • X-ray diffraction (XRD) : Resolves crystal structure and confirms substitution patterns .
  • NMR spectroscopy : ¹⁹F and ¹³C NMR identify fluorine and nitrile group environments, while ¹H NMR detects aromatic proton splitting patterns .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation pathways .
  • FT-IR : Confirms nitrile (C≡N) stretches at ~2200 cm⁻¹ and C-F/C-Cl vibrations .

Advanced: What mechanistic insights explain the regioselectivity of halogenation in poly-substituted benzenetricarbonitriles?

Answer:
Regioselectivity is governed by:

  • Electronic effects : Nitrile groups are meta-directing, favoring halogenation at positions activated by adjacent electron-withdrawing groups .
  • Steric hindrance : Bulky substituents (e.g., difluoroanilino) direct reactions to less hindered sites .
  • Catalytic influence : Pd-mediated couplings prioritize positions with higher electron density, as shown in Suzuki-Miyaura reactions for analogous compounds .

Advanced: How can computational modeling (e.g., DFT) predict the reactivity of this compound in catalytic applications?

Answer:
Density functional theory (DFT) calculations provide:

  • Electrostatic potential maps : Identify nucleophilic/electrophilic sites for reaction planning .
  • Transition state analysis : Models activation barriers for substitution or coupling steps .
  • Frontier molecular orbitals : Predict charge-transfer behavior in materials science applications (e.g., COFs) .
    Tools like Gaussian or ORCA are recommended, with basis sets (e.g., B3LYP/6-31G*) optimized for aromatic systems .

Advanced: How should researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks) for this compound?

Answer:
Contradictions may arise from:

  • Dynamic effects : Rotamers or tautomers causing split peaks in NMR. Variable-temperature NMR can mitigate this .
  • Impurities : Trace solvents or side products. Use preparative HPLC or iterative recrystallization .
  • Isotopic patterns : Natural abundance of ³⁵Cl/³⁷Cl or ¹⁹F may distort MS signals. Isotopic correction software (e.g., XCalibur) is essential .

Basic: What functional groups in this compound drive its reactivity, and how can they be leveraged in further derivatization?

Answer:
Key reactive sites:

  • Nitrile groups : Participate in cycloaddition (e.g., Huisgen) or hydrolysis to carboxylic acids .
  • Chloro/fluoro substituents : Enable cross-coupling (e.g., Buchwald-Hartwig amination) or nucleophilic displacement .
  • Anilino group : Acylation or sulfonation for introducing solubility-modifying groups .

Advanced: What are the degradation pathways of this compound under ambient or extreme conditions, and how can stability be assessed?

Answer:
Degradation studies require:

  • Forced degradation : Expose to UV light, heat (80°C), or acidic/basic conditions. Monitor via HPLC-MS for breakdown products (e.g., dehalogenated species) .
  • Kinetic analysis : Arrhenius plots predict shelf-life under storage conditions .
  • Stabilizers : Addition of radical scavengers (e.g., BHT) mitigates photodegradation .

Advanced: How does this compound perform as a building block in covalent organic frameworks (COFs), and what design parameters influence crystallinity?

Answer:
In COF synthesis:

  • Linker geometry : Trigonal symmetry of benzenetricarbonitrile promotes 2D or 3D network formation .
  • Solvothermal conditions : Optimize monomer solubility and reversibility (e.g., using mesitylene/dioxane mixtures) .
  • Post-synthetic modification : Halogen sites allow functionalization (e.g., Suzuki coupling) to tune porosity .

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